N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide moiety linked to a phenyl ring substituted with a 5-ethyl-1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its metabolic stability and role in enhancing bioavailability in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14-18-19-16(21-14)12-7-9-13(10-8-12)17-15(20)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBGCTDQAFLDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triphosgene . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Industrial Chemistry: The compound can be utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide, we compare it with structurally analogous compounds from the literature.
Physicochemical and Functional Properties
Key Observations
- Heterocycle Impact : The target compound’s 1,3,4-oxadiazole may offer greater thermal and oxidative stability compared to Compound A’s piperazine-pyrrolidinedione system, which could degrade under acidic conditions.
- Lipophilicity : The ethyl group and aromatic oxadiazole in the target compound likely increase logP relative to Compound B’s hydrophilic β-lactam, affecting membrane permeability.
Research Findings and Implications
- Structural Determinants : The cyclopentanecarboxamide group is a common feature in both the target compound and Compound A, suggesting its utility in balancing rigidity and solubility.
- Methodology : Crystallographic analysis using programs like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
- Gaps in Data : Pharmacokinetic, toxicity, and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide core linked to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Mechanisms of Biological Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many oxadiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial functions.
- Cell Cycle Arrest : Evidence suggests that oxadiazole derivatives can induce cell cycle arrest at specific phases (e.g., G2-M), thereby inhibiting cancer cell proliferation .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the following table:
Case Studies
Several studies have evaluated the biological activity of related oxadiazole compounds:
- Anticancer Efficacy : A study on nortopsentin analogs demonstrated that modifications with oxadiazole moieties led to significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The most effective compounds showed EC50 values in the submicromolar range and inhibited CDK1 activity, crucial for cell cycle progression .
- Mechanism-Based Approaches : Research highlighted the importance of structural modifications in enhancing the anticancer properties of 1,3,4-oxadiazole derivatives. These modifications improved selectivity towards various biological targets such as telomerase and histone deacetylases (HDAC), leading to enhanced antiproliferative effects against malignant cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
